molecular formula C9H4F6N2 B6324969 3,5-Bis(trifluoromethyl)-4-aminobenzonitrile CAS No. 62584-31-0

3,5-Bis(trifluoromethyl)-4-aminobenzonitrile

Cat. No. B6324969
CAS RN: 62584-31-0
M. Wt: 254.13 g/mol
InChI Key: LAOYKZXANJZURG-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-4-aminobenzonitrile (BTMAB) is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and many organic solvents. The compound is used in the synthesis of other organic compounds and is used in various biochemical processes. BTMAB has been used in a variety of research applications, including biochemistry, drug discovery, and materials science.

Scientific Research Applications

3,5-Bis(trifluoromethyl)-4-aminobenzonitrile has been used in a variety of scientific research applications. It has been used in biochemistry for the study of enzyme kinetics, protein folding, and drug discovery. In materials science, this compound has been used in the synthesis of polymers and other materials. It has also been used in the study of the mechanism of action of a variety of drugs, including anticoagulants, anti-inflammatory drugs, and antibiotics.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-4-aminobenzonitrile is not fully understood. It is believed to act as an inhibitor of enzymes and proteins, and it has been shown to interact with proteins and enzymes in a variety of ways. For example, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, and it has been shown to interact with proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. In general, it has been shown to inhibit the activity of enzymes and proteins, and it has been shown to interact with proteins and enzymes in a variety of ways. In addition, it has been shown to affect the metabolism of fatty acids, and to have anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Bis(trifluoromethyl)-4-aminobenzonitrile in lab experiments include its low cost and its ease of synthesis. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its low reactivity with other compounds.

Future Directions

There are a number of possible future directions for research involving 3,5-Bis(trifluoromethyl)-4-aminobenzonitrile. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and materials science. Additionally, further research into the synthesis of this compound and its derivatives could lead to new and improved methods for synthesizing organic compounds. Finally, further research into the structure and reactivity of this compound could lead to the development of new and improved materials for use in a variety of applications.

Synthesis Methods

The synthesis of 3,5-Bis(trifluoromethyl)-4-aminobenzonitrile involves the reaction of 3,5-difluoro-4-aminobenzonitrile with trifluoromethanesulfonic anhydride in a two-step process. In the first step, the 3,5-difluoro-4-aminobenzonitrile is reacted with trifluoromethanesulfonic anhydride to form a trifluoromethanesulfonate salt. This salt is then reacted with sodium hydroxide to form the desired product, this compound.

properties

IUPAC Name

4-amino-3,5-bis(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2/c10-8(11,12)5-1-4(3-16)2-6(7(5)17)9(13,14)15/h1-2H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOYKZXANJZURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627053
Record name 4-Amino-3,5-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62584-31-0
Record name 4-Amino-3,5-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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